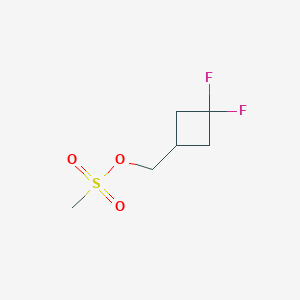

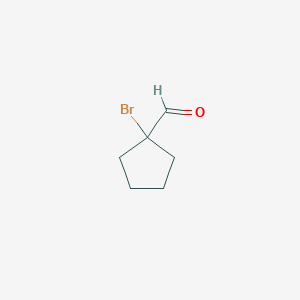

1-Bromocyclopentane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Utility in Organic Chemistry 1-Bromocyclopentane-1-carbaldehyde and related brominated aldehydes serve as critical intermediates in synthetic organic chemistry. Their reactivity under palladium-catalyzed conditions has been extensively explored for constructing compounds with potential biological, medicinal, and material applications. The versatility of these compounds stems from their ability to undergo various cross-coupling reactions, enabling the synthesis of complex molecular architectures (Ghosh & Ray, 2017).

Building Blocks for Bicyclic β-Lactams Brominated aldehydes have also been utilized in innovative synthetic routes to create bicyclic β-lactams, showcasing their role in generating novel compounds with nonconventional structures. This application highlights their importance in the development of new synthetic methodologies that can lead to the discovery of new therapeutic agents (Alcaide, Almendros, & Rodríguez-Acebes, 2005).

Advancements in Quinoline Synthesis The chemistry of related analogs, such as 2-chloroquinoline-3-carbaldehyde, demonstrates the broader applicability of brominated aldehydes in heterocyclic chemistry. Their synthetic applications have been pivotal in the synthesis of quinoline derivatives, contributing to the field of medicinal chemistry and drug discovery (Hamama et al., 2018).

Contribution to Material Science Brominated aldehydes have found applications in material science, particularly in the functionalization of carbon nanotubes. The introduction of bromo functional groups onto multi-walled carbon nanotubes (MWCNTs) demonstrates the utility of these compounds in creating advanced materials with potential applications in electronics and nanotechnology (Xu, Zhu, Han, & Bo, 2007).

Innovations in Catalysis and Polymerization The involvement of brominated aldehydes in atom transfer radical polymerization (ATRP) highlights their role in polymer science. This area of research has significant implications for the development of new polymeric materials with tailored properties for various industrial applications (Haddleton et al., 1997).

Safety and Hazards

Bromocyclopentane, a related compound, is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Direct contact with skin, eyes, or clothing should be avoided, and inhalation of vapors should be prevented . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name |

1-bromocyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFAARGBKHLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromocyclopentane-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2644368.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)

![2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2644374.png)

![8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2644375.png)

![2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2644378.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2644379.png)